molecular formula C9H3F7N2O B12851074 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12851074
M. Wt: 288.12 g/mol
InChI Key: PPUXBRUQXIKEEN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 5-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole follows the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for polyhalogenated benzimidazoles. Its systematic name is derived from the benzimidazole core, where:

  • Position 5 is substituted with a fluorine atom.
  • Position 6 contains a trifluoromethoxy group (-OCF₃).
  • Position 2 is modified with a trifluoromethyl group (-CF₃).

The molecular formula is C₉H₃F₇N₂O , with a molecular weight of 288.12 g/mol . The SMILES notation (C1=C2C(=CC(=C1F)OC(F)(F)F)N=C(N2)C(F)(F)F) confirms the connectivity of substituents, while the InChIKey (PPUXBRUQXIKEEN-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is influenced by the electron-withdrawing effects of its fluorine-containing substituents. X-ray crystallographic studies of analogous trifluoromethylbenzimidazoles reveal a planar benzimidazole core with substituents adopting positions that minimize steric hindrance. For example:

  • The trifluoromethoxy group at position 6 adopts a conformation perpendicular to the benzimidazole plane, optimizing orbital overlap with the aromatic system.
  • The trifluoromethyl group at position 2 induces slight distortion in the imidazole ring due to its bulkiness, as observed in related compounds like 6-chloro-5-fluoro-2-(trifluoromethyl)benzimidazole.

Computational models predict a dipole moment of 4.2 Debye , driven by the asymmetric distribution of electronegative groups. The torsion angle between the trifluoromethoxy oxygen and the benzimidazole plane is approximately 85°, reflecting a balance between conjugation and steric effects.

Geometric Parameter Value Method
Bond length (C₂–CF₃) 1.52 Å X-ray diffraction
Dihedral angle (OCF₃–C₆) 85° DFT calculation
Planarity deviation (imidazole) 0.12 Å Crystallography

Comparative Analysis of Fluorinated Benzimidazole Derivatives

Fluorinated benzimidazoles exhibit distinct physicochemical properties based on substituent patterns. A comparison with related derivatives highlights key differences:

  • 4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

    • Molecular formula : C₉H₄F₆N₂O.
    • The absence of a fluorine at position 5 reduces electronegativity, resulting in a lower LogP (0.47) compared to the subject compound (LogP 1.02).
    • The trifluoromethoxy group at position 4 alters electronic conjugation, shifting the UV-Vis absorption maximum to 265 nm versus 272 nm for the 5-fluoro analog.
  • 6-Chloro-5-fluoro-2-(trifluoromethyl)benzimidazole

    • Molecular formula : C₈H₃ClF₄N₂.
    • Chlorine at position 6 increases molecular polarity (TPSA = 100.87 Ų ) but reduces thermal stability (decomposition at 180°C vs. 210°C for the subject compound).
  • 2-(Trifluoromethyl)-2,3-dihydrobenzimidazole

    • The saturated dihydro structure lacks aromaticity, leading to reduced chemical stability and a 30% lower herbicidal activity compared to fully aromatic analogs.
Compound Molecular Weight LogP Key Substituent Effects
5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole 288.12 1.02 Enhanced lipophilicity, planar geometry
4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole 270.13 0.47 Reduced conjugation, lower stability
6-Chloro-5-fluoro-2-(trifluoromethyl)benzimidazole 238.57 1.15 Higher polarity, thermal sensitivity

The subject compound’s dual trifluoromethyl and trifluoromethoxy groups create a synergistic electron-withdrawing effect, stabilizing the benzimidazole core against nucleophilic attack while maintaining sufficient lipophilicity for membrane permeability. This contrasts with derivatives bearing single fluorinated groups, which often exhibit compromised bioavailability or reactivity.

Properties

Molecular Formula

C9H3F7N2O

Molecular Weight

288.12 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3F7N2O/c10-3-1-4-5(2-6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18)

InChI Key

PPUXBRUQXIKEEN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)OC(F)(F)F)N=C(N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Addition of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethyl ethers or trifluoromethylation reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically occur in acidic or basic media and can lead to the formation of carboxylic acids or ketones.

Reduction Reactions

Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). LiAlH4 is commonly used in dry ether, while NaBH4 is used in methanol. These reactions result in the formation of alcohols or amines.

Substitution Reactions

Nucleophilic substitution reactions are feasible, particularly at the fluorinated positions. Nucleophiles such as amines or thiols can react in polar aprotic solvents like dimethyl sulfoxide (DMSO), leading to the formation of substituted benzimidazole derivatives.

Reaction Conditions and Reagents

The following table summarizes common reaction conditions and reagents used for the chemical reactions of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole:

Reaction TypeReagentsConditionsProducts
OxidationKMnO4, CrO3Acidic or basic mediumCarboxylic acids, ketones
ReductionLiAlH4, NaBH4Dry ether or methanolAlcohols, amines
SubstitutionAmines, thiolsPolar aprotic solvents (DMSO)Substituted benzimidazoles

Comparison with Similar Compounds

Similar compounds, such as 5-Fluoro-1H-benzimidazole and 6-(Trifluoromethoxy)-1H-benzimidazole, lack the trifluoromethyl group, which significantly affects their chemical and biological properties. The presence of multiple fluorinated groups in 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole imparts distinct electronic properties compared to its analogs .

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole serves as a building block for synthesizing more complex molecules. Its distinctive electronic properties allow it to be utilized in the development of new materials and catalysts. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for creating derivatives with specific functionalities .

Biology

The biological implications of this compound are significant. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates. Studies suggest that compounds with similar structures exhibit potential bioactivity against various diseases, including cancer and infectious diseases. The unique properties of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole make it a promising scaffold for drug design .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Research indicates that benzimidazole derivatives often exhibit activity against a range of targets, including enzymes and receptors associated with disease pathways. The fluorine atoms in the structure may enhance binding affinity and selectivity towards biological targets, making it a candidate for further pharmacological studies .

Several studies have highlighted the biological activities associated with benzimidazole derivatives:

  • Antiparasitic Activity : Research indicates that similar benzimidazole compounds show significant antiparasitic effects against protozoan parasites such as Giardia intestinalis and Trichinella spiralis. The specific compound has not been extensively studied alone; however, its structural analogs demonstrate potential in inhibiting the growth of these organisms .
  • Antimicrobial Activity : Comparative studies reveal that certain derivatives exhibit notable antimicrobial properties against bacteria like Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups such as trifluoromethyl enhances biological activity .
CompoundTarget OrganismActivity (MIC)Reference
5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazoleGiardia intestinalisNanomolar
Similar DerivativeTrichinella spiralis (adult phase)Effective at 75 mg/kg
Similar DerivativeStaphylococcus aureusMIC = 100 µg/mL

Industrial Applications

In industrial contexts, 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is explored for its potential use in developing advanced materials such as polymers and coatings. Its chemical stability and electronic properties make it suitable for applications requiring durable materials with specific performance characteristics .

Table 2: Comparison with Related Compounds

CompoundKey Features
5-Fluoro-1H-benzimidazoleLacks trifluoromethoxy and trifluoromethyl groups
6-(Trifluoromethoxy)-1H-benzimidazoleSimilar structure but without fluorine
2-(Trifluoromethyl)-1H-benzimidazoleContains trifluoromethyl but lacks other groups

The uniqueness of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole lies in its combination of functional groups that impart distinct electronic and steric properties beneficial for various applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the trifluoromethoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Analysis :

  • Fluorination Impact: The target compound’s trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups confer stronger electron-withdrawing effects compared to compounds with single fluorine atoms or non-fluorinated substituents. This enhances resistance to oxidative metabolism, a critical factor in drug half-life .
  • Synthetic Challenges : Unlike simpler derivatives (e.g., ), the target’s synthesis likely requires regioselective control to position multiple fluorinated groups. describes a related method using sodium metabisulfite and DMF under nitrogen, suggesting similar oxidative conditions may be needed .
  • Structural Features: The dihedral angle between the benzimidazole core and fluorinated aryl groups (e.g., 30.1° in ) influences molecular planarity and packing.

Biological Activity

5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, offering a comprehensive overview of current research findings.

  • Molecular Formula : C9H3F7N2O
  • Molar Mass : 288.12 g/mol
  • CAS Number : 2149597-28-2

Synthesis

The synthesis of 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the cyclocondensation of substituted 1,2-phenylenediamines with trifluoroacetic acid. Variants of this process have been reported to yield various derivatives, which are subsequently evaluated for biological activity.

Antiparasitic Activity

Research indicates that benzimidazole derivatives exhibit significant antiparasitic properties. A study focused on 2-(trifluoromethyl)-1H-benzimidazole derivatives highlighted their efficacy against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showing nanomolar activity against these organisms .

The specific compound 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has not been extensively studied alone; however, its structural analogs demonstrate potential in inhibiting the growth of Trichinella spiralis. Compounds similar to it showed promising results in both in vitro and in vivo models, indicating a potential pathway for further research into its antiparasitic properties.

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. A comparative study revealed that certain derivatives exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the introduction of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity of these compounds .

Table 1: Biological Activity Overview

CompoundTarget OrganismActivity (MIC)Reference
5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazoleGiardia intestinalisNanomolar
Similar DerivativeTrichinella spiralis (adult phase)Effective at 75 mg/kg
Similar DerivativeStaphylococcus aureusMIC = 100 µg/mL

In Vivo Studies

In vivo studies involving compounds with similar structures to 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole have demonstrated efficacy against nematodes, suggesting that this compound may have similar therapeutic potential. For instance, in animal models, certain benzimidazole derivatives showed significant reduction in parasite load when administered at specific dosages .

Q & A

Q. What are the common synthetic routes for 5-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, and how are intermediates purified?

The compound is typically synthesized via multi-step substitution and cyclization reactions. Fluorinated precursors like 2-(trifluoromethyl)benzimidazole derivatives (e.g., ) are functionalized using trifluoromethoxy and fluoro substituents. Key steps include:

  • Substitution reactions with fluorinated electrophiles under anhydrous conditions .
  • Cyclization of ortho-substituted anilines using POCl₃ or other dehydrating agents . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetonitrile . Purity (>97%) is confirmed via HPLC and melting point analysis .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization employs:

  • X-ray crystallography to resolve crystal packing and dihedral angles between benzimidazole and substituent rings (e.g., deviations <0.002 Å in similar fluorinated benzothiazoles) .
  • NMR spectroscopy (¹⁹F and ¹H) to verify trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups .
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight (e.g., C₁₀H₅F₇N₂O₂; theoretical MW ~362.23) .

Q. What biological activities are associated with fluorinated benzimidazoles, and how are they assessed?

Fluorinated benzimidazoles are studied for antimicrobial, antitumor, and enzyme inhibitory activities. Assays include:

  • Antibacterial testing via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .
  • Cytotoxicity screening using MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
  • Docking studies to predict interactions with targets like HIV-1 protease or tubulin .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of trifluoromethoxy substitution in benzimidazole synthesis?

Trifluoromethoxy (-OCF₃) introduces steric hindrance and electron-withdrawing effects, directing substitution to the 6-position. Computational studies (DFT) reveal:

  • Higher activation energy for meta-substitution due to destabilized transition states .
  • Experimental validation via competitive reactions with fluorinated vs. non-fluorated analogs . Contradictions arise when steric effects dominate, leading to unexpected byproducts (e.g., reports 10–15% 5-chloro isomers in similar systems).

Q. What stability challenges arise during storage or reaction conditions, and how are they mitigated?

The compound’s stability is affected by:

  • Hydrolysis : Trifluoromethoxy groups degrade in aqueous acidic/basic media. Stability studies (TGA/DSC) recommend storage at ≤−20°C in inert atmospheres .
  • Photodegradation : UV exposure causes C-F bond cleavage, monitored via LC-MS . Mitigation strategies include using stabilizers (e.g., BHT) and amber glassware .

Q. How can computational methods optimize reaction yields for fluorinated benzimidazoles?

Computational tools like Gaussian or Schrödinger Suite aid in:

  • Transition state modeling to predict regioselectivity in cyclization steps .
  • Solvent optimization : COSMO-RS simulations identify polar aprotic solvents (e.g., DMF, THF) that enhance reaction rates .
  • Machine learning (e.g., Random Forest models) to correlate substituent electronic parameters (Hammett σ) with yields .

Q. What analytical techniques resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ or MIC values often stem from assay conditions (e.g., pH, serum content). Resolving methods include:

  • Dose-response normalization to account for batch-to-batch purity variations .
  • Meta-analysis of structural analogs (e.g., compares 5-methoxy vs. 5-fluoro derivatives).
  • Synchrotron-based crystallography to verify binding modes in enzyme assays .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point239–243°C (DSC)
Solubility (25°C)0.2 mg/mL in DMSO (UV-Vis)
LogP (Octanol-Water)3.8 (HPLC estimation)

Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation
5-Chloro isomerCompeting electrophilic substitutionLower Cl⁻ concentration
Defluorinated derivativesHydrolysis/PhotolysisAnhydrous conditions

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